molecular formula C19H23ClN2O B5999069 4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride

4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride

Cat. No.: B5999069
M. Wt: 330.8 g/mol
InChI Key: UOVVPLQBCMOYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride is a compound that combines the structural features of carbazole and morpholine. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, while morpholine is a heterocycle featuring both amine and ether functional groups. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carbazol-9-ylpropyl)morpholine typically involves the reaction of carbazole derivatives with morpholine under specific conditions. One common method is the coupling of 3-(bromopropyl)carbazole with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carbazol-9-ylpropyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or carbazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can lead to the formation of reduced carbazole or morpholine derivatives.

Scientific Research Applications

4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A nitrogen-containing aromatic heterocycle with excellent optoelectronic properties.

    Morpholine: A heterocycle featuring both amine and ether functional groups, commonly used in pharmaceuticals and agrochemicals.

    4-(3-Carbazol-9-ylpropyl)piperidine: A similar compound where the morpholine moiety is replaced by piperidine, resulting in different chemical and biological properties.

Uniqueness

4-(3-Carbazol-9-ylpropyl)morpholine;hydrochloride is unique due to the combination of carbazole and morpholine moieties, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(3-carbazol-9-ylpropyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-3-8-18-16(6-1)17-7-2-4-9-19(17)21(18)11-5-10-20-12-14-22-15-13-20;/h1-4,6-9H,5,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVVPLQBCMOYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.